molecular formula C16H17N3O B5758466 6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5758466
M. Wt: 267.33 g/mol
InChI Key: ZPHGQFDVXMFIAR-UHFFFAOYSA-N
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Description

6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can be achieved through a Biginelli-type reaction. This involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction typically proceeds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction conditions can be modified to include microwave irradiation or ultrasound to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Biginelli-type reaction for large-scale synthesis. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, solvent-free conditions and the use of green chemistry principles, such as microwave-assisted synthesis, could be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. This makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-13-11(3)17-15-9-14(18-19(15)16(13)20)12-7-5-6-10(2)8-12/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGQFDVXMFIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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